((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine
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Overview
Description
((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine: is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with a fluorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Attachment of the Methanamine Group: The methanamine group is attached through a reductive amination reaction, where an amine is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanamine group may be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reduced state, such as a fluorocyclohexyl group.
Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **(2S,6R)-6-(4-Chlorophenyl)tetrahydro-2H-pyran-2-YL)methanamine
- **(2S,6R)-6-(4-Bromophenyl)tetrahydro-2H-pyran-2-YL)methanamine
- **(2S,6R)-6-(4-Methylphenyl)tetrahydro-2H-pyran-2-YL)methanamine
Comparison
Uniqueness: The presence of the fluorine atom in ((2S,6R)-6-(4-Fluorophenyl)tetrahydro-2H-pyran-2-YL)methanamine imparts unique chemical properties, such as increased electronegativity and potential for specific interactions with biological targets.
Reactivity: The fluorinated compound may exhibit different reactivity patterns compared to its chlorinated, brominated, or methylated analogs, affecting its suitability for various applications.
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
[(2S,6R)-6-(4-fluorophenyl)oxan-2-yl]methanamine |
InChI |
InChI=1S/C12H16FNO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-14)15-12/h4-7,11-12H,1-3,8,14H2/t11-,12+/m0/s1 |
InChI Key |
ZGKVCUAOABIYET-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H](C1)C2=CC=C(C=C2)F)CN |
Canonical SMILES |
C1CC(OC(C1)C2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
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